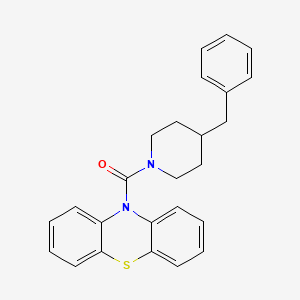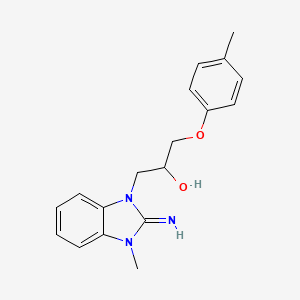
(4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents. The incorporation of the benzylpiperidine moiety into the phenothiazine structure potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine-1-carbonyl chloride, which is then reacted with phenothiazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antihistaminic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. For example, phenothiazines are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior .
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative used as an antihistaminic agent.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE is unique due to the presence of the benzylpiperidine moiety, which may enhance its pharmacological properties compared to other phenothiazine derivatives. This structural modification can potentially lead to improved efficacy and reduced side effects in therapeutic applications .
属性
分子式 |
C25H24N2OS |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
(4-benzylpiperidin-1-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C25H24N2OS/c28-25(26-16-14-20(15-17-26)18-19-8-2-1-3-9-19)27-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)27/h1-13,20H,14-18H2 |
InChI 键 |
NULGAUVYLVFLMA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11616822.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11616832.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616833.png)
![ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11616840.png)
![2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616841.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11616847.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616857.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616858.png)

![N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616872.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616875.png)
![N-(4-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11616879.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616886.png)
![3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11616907.png)
